molecular formula C7H12ClNO2 B13473452 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Cat. No.: B13473452
M. Wt: 177.63 g/mol
InChI Key: HNNRBDWEJYXAAA-UHFFFAOYSA-N
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Description

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a strained bicyclo[2.1.1]hexane scaffold. The molecule features an amino group at position 1 and a carboxylic acid group at position 2, forming a hydrochloride salt to enhance solubility.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-7-2-4(3-7)1-5(7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H

InChI Key

HNNRBDWEJYXAAA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclic Core Construction

a. Strain-Release [2 + 2] Cycloaddition

One of the prominent methods involves strain-release cycloaddition reactions, where a suitable precursor such as a bicyclo[1.1.0]butane derivative undergoes a [2 + 2] cycloaddition with an alkene or other olefinic species. This approach leverages the high ring strain in bicyclo[1.1.0]butanes to facilitate rapid ring closure, forming the bicyclo[2.1.1]hexane core.

Research Data:

  • A study demonstrated the synthesis of bicyclo[2.1.1]hexanes via energy transfer-induced strain release, utilizing photochemical conditions to promote cycloaddition and subsequent functionalization (see).

b. Photochemically Induced Cycloaddition

Introduction of Amino Group

The amino group at the bridgehead position can be introduced via nucleophilic substitution or reductive amination of suitable precursors. For example, starting from a nitrile or ketone intermediate, reduction followed by amination yields the amino functionality.

Research Data:

  • The synthesis of amino derivatives often involves reduction of nitro or nitrile groups, followed by protection/deprotection steps, as demonstrated in the synthesis of amino-bicyclic derivatives (see,).

b. Carboxylation and Hydrolysis

The carboxylic acid moiety can be introduced through oxidation of a methyl or aldehyde precursor or via carboxylation of a suitable intermediate. Hydrolysis of esters or amides derived from the bicyclic scaffold yields the free acid.

Research Data:

  • Esterification followed by hydrolysis is a common route, with conditions optimized to prevent racemization and side reactions (see).

Salt Formation

The final step involves converting the free amino acid to its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or ethanol, under controlled conditions to ensure complete conversion and high purity.

Research Data:

  • Controlled addition of HCl gas or aqueous HCl to the amino acid solution facilitates salt formation, which is then isolated by filtration or crystallization.

Data Tables Summarizing Preparation Conditions

Step Starting Material Reagents Conditions Yield (%) Notes
1 Bicyclo[1.1.0]butane derivative Alkene Photochemical, blue light, photocatalyst 70-85 Strain-release cycloaddition
2 Cycloadduct Nucleophile (NH3, amines) Reflux, inert atmosphere 60-75 Amination of bridgehead position
3 Functionalized intermediate Oxidants (KMnO4, CrO3) Oxidation, mild conditions 80 Carboxylation or oxidation step
4 Free amino acid HCl Aqueous or gaseous, low temperature 90-95 Salt formation

Notes on Optimization and Challenges

  • Stereoselectivity: Achieving stereocontrol during cycloaddition and functionalization is crucial. Chiral catalysts or auxiliaries can enhance enantioselectivity.
  • Yield Improvement: Use of high-purity starting materials, optimized reaction temperatures, and inert atmospheres can maximize yields.
  • Purity: Recrystallization, chromatography, and careful control of reaction parameters are necessary to obtain high-purity hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into certain binding sites on proteins or other biological molecules, potentially modulating their activity. The exact pathways and targets involved are still under investigation, but its unique structure is believed to play a key role in its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.1.1]hexane Derivatives

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic Acid
  • Molecular Weight : 168.15 g/mol
  • Key Features : The dimethyl substituents increase steric bulk and lipophilicity compared to the target compound. This modification may enhance metabolic stability but reduce aqueous solubility.
  • Applications : Used as a building block in organic synthesis, particularly for constrained peptides.
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid
  • Key Features : The dichlorophenyl group introduces significant hydrophobicity, likely improving interactions with aromatic residues in proteins. However, this may also increase toxicity risks.
  • Applications: Potential use in designing kinase inhibitors or receptor antagonists .
2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
  • CAS : 116129-07-8
  • Key Features: The nitrogen atom integrated into the bicyclic ring (aza substitution) alters electronic properties and hydrogen-bonding capacity compared to the target compound’s exocyclic amino group.
  • Applications : Explored as a scaffold for protease inhibitors due to its rigid, polar structure.

Ethyl-Substituted and Ester Derivatives

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
  • Molecular Weight : 191.7 g/mol
  • Purity ≥95% makes it suitable for pharmaceutical research.
  • Status : Discontinued, indicating synthesis challenges .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
  • CAS : 104234-94-8
  • Molecular Formula: C₈H₁₄ClNO₃
  • Key Features : The ethyl ester group improves lipophilicity, acting as a prodrug that requires hydrolysis to release the active carboxylic acid.
  • Applications : Used in early-stage drug discovery for improved bioavailability .

Bicyclic Compounds with Larger Ring Systems

(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
  • CAS : 1212176-69-6
  • Key Features : The bicyclo[2.2.1]heptane scaffold introduces greater conformational flexibility and reduced ring strain compared to the target compound.
  • Applications : Explored in neuroscience for targeting ion channels or transporters .
3-Azabicyclo[3.1.0]hexane-1-carboxylic Acid HCl
  • Key Features : The bicyclo[3.1.0]hexane system introduces a fused cyclopropane ring, increasing strain and reactivity. This structure is common in beta-lactam antibiotics (e.g., penicillanic acid derivatives ).
  • Applications : Antimicrobial drug development .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents/Modifications Key Properties CAS Number Reference
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid HCl ~177.45 Amino, carboxylic acid, HCl High solubility, rigid scaffold N/A -
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid 168.15 Dimethyl, carboxylic acid Lipophilic, steric bulk 3753-38-6
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl - Aza ring, HCl Enhanced hydrogen bonding 116129-07-8
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl 191.7 Ethyl, aza ring, HCl High purity (≥95%), discontinued 2648940-79-6
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl 191.66 Ethyl ester, oxa ring, HCl Prodrug design, improved bioavailability 104234-94-8
(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid HCl - Heptane ring, HCl Flexible scaffold 1212176-69-6

Key Research Findings

Impact of Substituents : Ethyl and methyl groups enhance lipophilicity but may compromise solubility, whereas polar groups (e.g., HCl salts) improve aqueous compatibility .

Biological Applications : Azabicyclo derivatives are prioritized in protease inhibitor development, while esterified forms serve as prodrugs .

Biological Activity

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activity and applications in various scientific fields, including chemistry, biology, and medicine. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride features a bicyclo[2.1.1]hexane ring system with an amino group and a carboxylic acid functional group. The presence of these functional groups allows the compound to engage in various chemical reactions and biological interactions.

The biological activity of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the function of enzymes and receptors, potentially leading to various therapeutic effects.

1. Antimicrobial Properties

Research has indicated that 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride may exhibit antimicrobial activity against certain bacterial strains. Studies have shown that the compound can inhibit the growth of pathogens, suggesting its potential use as an antimicrobial agent.

2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in relation to neurotransmitter systems. Preliminary studies suggest that it may interact with receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

3. Enzyme Inhibition

Enzymatic assays have demonstrated that 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can act as an inhibitor for specific enzymes, which may have implications for drug development targeting metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
  • Neuropharmacological Investigation : In a neuropharmacological study, researchers evaluated the effects of the compound on neurotransmitter release in neuronal cultures. Results indicated that it modulated dopamine release, suggesting possible applications in treating neuropsychiatric disorders .

Comparative Analysis

The following table summarizes the biological activities of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride compared to similar compounds:

CompoundAntimicrobial ActivityNeuropharmacological EffectsEnzyme Inhibition
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochlorideYesYesYes
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acidModerateNoLimited
Bicyclo[3.3.0]octane derivativesNoLimitedYes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. For example, halogenation of bicyclo[2.1.1]hexane derivatives (e.g., using thionyl chloride or Hunsdiecker reactions) followed by amino and carboxyl group functionalization under controlled conditions . Solvent choice (e.g., anhydrous THF or DCM), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., HCl for salt formation) are critical for optimizing purity (≥95%) and yield (50–70%) .

Q. How is the structural integrity and stereochemical configuration of this compound confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the bicyclic core (e.g., δ 1.2–2.8 ppm for bridgehead protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 193.63) .
  • X-ray Crystallography : Resolves stereochemical ambiguities by confirming the bicyclo[2.1.1]hexane geometry and hydrochloride salt formation .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with proteases or kinases using fluorogenic substrates (e.g., IC50_{50} determination) .
  • Cellular Uptake Studies : Use fluorescent labeling (e.g., FITC conjugates) to evaluate membrane permeability .
  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-labeled ligands) to measure affinity for GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols to address low yields or impurities in the final product?

  • Methodological Answer :

  • Purification Strategies : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/ACN gradient) to remove byproducts .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How to resolve contradictions in stereochemical data between computational models and experimental results?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to identify discrepancies in torsional angles .
  • Variable-Temperature NMR : Detect dynamic stereoisomerism (e.g., ring-flipping) by analyzing peak splitting at −40°C to 25°C .
  • Circular Dichroism (CD) : Correlate computed electronic transitions with observed Cotton effects for chiral centers .

Q. What strategies are effective for studying its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) using immobilized protein targets .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., GROMACS software) to predict binding poses and free energy changes (ΔG) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enthalpy-driven vs. entropy-driven binding .

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